Ldh-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

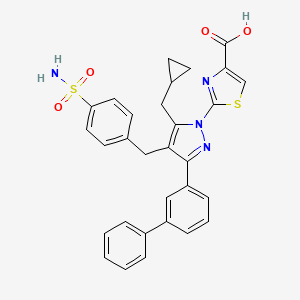

Molecular Formula |

C30H26N4O4S2 |

|---|---|

Molecular Weight |

570.7 g/mol |

IUPAC Name |

2-[5-(cyclopropylmethyl)-3-(3-phenylphenyl)-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C30H26N4O4S2/c31-40(37,38)24-13-11-19(12-14-24)15-25-27(16-20-9-10-20)34(30-32-26(18-39-30)29(35)36)33-28(25)23-8-4-7-22(17-23)21-5-2-1-3-6-21/h1-8,11-14,17-18,20H,9-10,15-16H2,(H,35,36)(H2,31,37,38) |

InChI Key |

ALJORCZKMBZYCR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CC2=C(C(=NN2C3=NC(=CS3)C(=O)O)C4=CC=CC(=C4)C5=CC=CC=C5)CC6=CC=C(C=C6)S(=O)(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Ldh-IN-1 Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit a distinct metabolic phenotype characterized by a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect."[1][2] This metabolic reprogramming is crucial for supporting rapid cell proliferation and survival.[3] Lactate dehydrogenase A (LDHA), a key enzyme in the glycolytic pathway, catalyzes the conversion of pyruvate to lactate, regenerating the NAD+ necessary for sustained glycolysis.[4][5] Upregulation of LDHA is a common feature in many cancers and is associated with tumor progression and poor prognosis.[6][7] Consequently, LDHA has emerged as a promising therapeutic target in oncology.[8][9]

Ldh-IN-1 is a novel, potent, pyrazole-based inhibitor of human lactate dehydrogenase (LDH).[10] This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Core Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of both LDHA and LDHB isoforms.[10] By blocking the conversion of pyruvate to lactate, this compound disrupts the delicate metabolic balance within cancer cells, leading to a cascade of events that culminate in cell death.

The primary consequences of LDH inhibition by this compound include:

-

Inhibition of Glycolysis: By preventing the regeneration of NAD+ from NADH, this compound impedes the glycolytic flux.[4] This leads to a reduction in ATP production from glycolysis, depriving the cancer cells of a critical energy source.[7]

-

Alteration of the NAD+/NADH Ratio: Inhibition of LDH leads to an accumulation of its substrate, pyruvate, and a decrease in lactate production.[11] This metabolic shift results in an increased intracellular ratio of NADH to NAD+.[4][11]

-

Induction of Oxidative Stress: The elevated NADH/NAD+ ratio can lead to the overproduction of reactive oxygen species (ROS) by the mitochondrial electron transport chain.[9][12] This increase in oxidative stress can damage cellular components, including DNA, lipids, and proteins, contributing to cell death.[13]

-

Induction of Apoptosis: The combination of metabolic stress, reduced ATP levels, and increased oxidative stress triggers the intrinsic and extrinsic pathways of apoptosis, leading to programmed cell death.[14][15]

Quantitative Data

The following tables summarize the reported quantitative data for this compound, providing a comparative overview of its potency and cellular effects.

| Parameter | Value | Enzyme/Cell Line | Reference |

| IC50 (LDHA) | 32 nM | Human LDHA | [10] |

| IC50 (LDHB) | 27 nM | Human LDHB | [10] |

| Cellular Parameter | Value | Cell Line | Reference |

| IC50 (Lactate Production) | 0.517 µM | MiaPaCa-2 | [10] |

| 0.854 µM | A673 | [10] | |

| IC50 (Cell Growth) | 2.23 µM | MiaPaCa-2 | [10] |

| 1.21 µM | A673 | [10] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the logical flow of its mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the mechanism of action of this compound.

LDH Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified LDH.

Materials:

-

Purified human LDHA or LDHB enzyme

-

Reaction Buffer: 0.2 M Tris-HCl (pH 7.3)[11]

-

Substrate Solution: 30 mM pyruvate in Reaction Buffer[11]

-

Cofactor Solution: 6.6 mM NADH in Reaction Buffer[11]

-

This compound stock solution (in DMSO)

-

96-well clear, flat-bottom plate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of this compound in Reaction Buffer. Include a DMSO vehicle control.

-

In each well of the 96-well plate, add 10 µL of diluted this compound or vehicle control.

-

Add 10 µL of purified LDH enzyme solution to each well and incubate for 10-15 minutes at room temperature.[7]

-

Initiate the reaction by adding 280 µL of a pre-mixed solution containing 145 µL of Substrate Solution and 135 µL of Cofactor Solution.

-

Immediately measure the decrease in absorbance at 340 nm over time (kinetic mode) at room temperature. The rate of NADH oxidation is proportional to LDH activity.[11]

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT)

This colorimetric assay assesses the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines (e.g., MiaPaCa-2, A673)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[16]

-

96-well cell culture plate

-

Multi-well spectrophotometer (570 nm)

Procedure:

-

Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or a vehicle control (DMSO) in a fresh complete medium.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[16]

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[16]

-

Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC50 value for cell growth inhibition.

Cellular Lactate Production Assay

This assay quantifies the intracellular and extracellular lactate levels following treatment with this compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Lactate assay kit (colorimetric or fluorometric)

-

96-well cell culture plate

-

Multi-well spectrophotometer or fluorometer

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatant for extracellular lactate measurement.

-

Lyse the cells to measure intracellular lactate levels.

-

Follow the manufacturer's protocol for the lactate assay kit to measure lactate concentrations in both the supernatant and cell lysates.

-

Normalize lactate levels to the cell number or protein concentration.

-

Determine the IC50 value for lactate production inhibition.

Conclusion

This compound is a potent inhibitor of LDH that effectively targets the metabolic vulnerability of cancer cells. Its mechanism of action involves the direct inhibition of LDH, leading to a disruption of glycolysis, an altered redox state, increased oxidative stress, and ultimately, the induction of apoptosis. The quantitative data and experimental protocols provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and characterize the anti-cancer properties of this compound and other LDH inhibitors. The visualization of the signaling pathways and logical relationships provides a clear understanding of the molecular events triggered by this promising therapeutic agent.

References

- 1. LDH-A Enzyme Assay [en.bio-protocol.org]

- 2. Visualizing the effects of Lactate Dehydrogenase (LDH) inhibition and LDH-A genetic ablation in breast and lung cancer with hyperpolarized pyruvate NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of LDH-A and glutaminase inhibition in vivo by hyperpolarized 13C-pyruvate magnetic resonance spectroscopy of tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. This compound | C30H26N4O4S2 | CID 131955127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. abcam.com [abcam.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Mutual regulation of lactate dehydrogenase and redox robustness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 11. LDH-A Enzyme Assay [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. Sources and implications of NADH/NAD+ redox imbalance in diabetes and its complications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Down regulation of lactate dehydrogenase initiates apoptosis in HeLa and MCF-7 cancer cells through increased voltage-dependent anion channel protein and inhibition of BCL2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MTT assay overview | Abcam [abcam.com]

Ldh-IN-1: A Potent Pyrazole-Based Inhibitor of Lactate Dehydrogenase A

An In-depth Technical Guide on the Mechanism of Action of Ldh-IN-1

This guide provides a detailed overview of this compound, a novel pyrazole-based inhibitor of lactate dehydrogenase (LDH), with a specific focus on its inhibitory mechanism against the LDHA isoform. The information presented is intended for researchers, scientists, and drug development professionals working in oncology and metabolism.

Introduction to Lactate Dehydrogenase A (LDHA) and its Role in Cancer Metabolism

Lactate dehydrogenase is a critical enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate with the concomitant oxidation of NADH to NAD+.[1] Many cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, where they rely heavily on glycolysis for energy production even in the presence of oxygen. This metabolic reprogramming leads to an upregulation of LDHA, making it a compelling target for cancer therapy.[2] Inhibition of LDHA can disrupt the energy supply of cancer cells and induce metabolic stress, ultimately leading to reduced proliferation and cell death.[3]

This compound: A Novel Pyrazole-Based LDHA Inhibitor

This compound is a potent, pyrazole-based small molecule inhibitor of human lactate dehydrogenase.[4] It exhibits low nanomolar inhibition of both the LDHA and LDHB isoforms.[4] The chemical structure of this compound is 2-[5-(cyclopropylmethyl)-3-(3-phenylphenyl)-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid.[5] This compound was identified and optimized from a quantitative high-throughput screening campaign and has demonstrated significant cellular activity.[6]

Quantitative Inhibitory Activity of this compound

This compound has been shown to be a highly potent inhibitor of both LDHA and LDHB. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target Enzyme | IC50 (nM) |

| Human LDHA | 32 |

| Human LDHB | 27 |

Table 1: In vitro inhibitory activity of this compound against human LDH isoforms. The IC50 values were determined using a biochemical assay monitoring the oxidation of NADH.[4]

In cellular assays, this compound effectively inhibits lactate production and cell growth in cancer cell lines that are highly dependent on glycolysis, such as MiaPaCa2 (pancreatic cancer) and A673 (Ewing's sarcoma).[4]

| Cell Line | Lactate Production IC50 (µM) | Cell Growth IC50 (µM) |

| MiaPaCa2 | 0.517 | 2.23 |

| A673 | 0.854 | 1.21 |

Table 2: Cellular activity of this compound in cancer cell lines. Lactate production and cell growth inhibition were measured after treatment with this compound.[4]

Mechanism of Inhibition

While the primary research articles on the pyrazole-based series do not explicitly state the detailed kinetic mechanism of this compound (e.g., competitive, non-competitive), the structural and functional data suggest it acts as a direct inhibitor of the enzyme's catalytic activity. Other small molecule inhibitors targeting LDHA have been shown to be competitive with respect to NADH. The potent inhibition of lactate production in cellular assays confirms that this compound effectively blocks the catalytic function of LDHA in a biological context.[4]

The proposed mechanism of action involves this compound binding to the LDHA enzyme, thereby preventing the binding of its substrates, pyruvate and NADH, and inhibiting the conversion of pyruvate to lactate. This leads to a disruption of the glycolytic pathway and a reduction in ATP production, ultimately causing cell cycle arrest and apoptosis in cancer cells.

Caption: Mechanism of this compound inhibition of LDHA and its downstream cellular effects.

Experimental Protocols

LDH Enzymatic Inhibition Assay

This protocol describes the biochemical assay used to determine the in vitro inhibitory activity of this compound against LDHA and LDHB.

Materials:

-

Human recombinant LDHA and LDHB enzymes

-

β-Nicotinamide adenine dinucleotide, reduced form (NADH)

-

Pyruvic acid

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

This compound (or other test compounds)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add assay buffer, NADH solution, and the this compound solution at various concentrations.

-

Add the LDHA or LDHB enzyme to each well and incubate for a pre-determined time at a controlled temperature (e.g., 30°C).

-

Initiate the enzymatic reaction by adding pyruvic acid to each well.

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Caption: Workflow for the LDH enzymatic inhibition assay.

Cellular Lactate Production Assay

This protocol outlines the method to measure the effect of this compound on lactate production in cancer cells.

Materials:

-

Cancer cell lines (e.g., MiaPaCa2, A673)

-

Cell culture medium and supplements

-

This compound

-

Lactate assay kit

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.

-

Normalize the lactate levels to the cell number or protein concentration.

-

Plot the normalized lactate levels against the this compound concentration to determine the IC50 for lactate production inhibition.

Cell Proliferation Assay

This protocol describes how to assess the impact of this compound on the growth of cancer cells.

Materials:

-

Cancer cell lines (e.g., MiaPaCa2, A673)

-

Cell culture medium and supplements

-

This compound

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate.

-

After allowing the cells to attach, treat them with a range of this compound concentrations.

-

Incubate the cells for a defined period (e.g., 72 hours).

-

Add the cell viability reagent to each well and incubate as per the manufacturer's protocol.

-

Measure the signal (absorbance or luminescence) using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each concentration of this compound relative to untreated control cells.

-

Determine the IC50 for cell growth inhibition by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

This compound is a potent, pyrazole-based inhibitor of LDHA with low nanomolar efficacy in biochemical assays and significant anti-proliferative effects in glycolytically dependent cancer cell lines. Its mechanism of action involves the direct inhibition of LDHA, leading to a reduction in lactate production and a disruption of cancer cell metabolism. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other novel LDHA inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. summit.sfu.ca [summit.sfu.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | C30H26N4O4S2 | CID 131955127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of the LDHA:Inhibitor Complex: A Technical Guide

Disclaimer: No specific public domain information is available for an inhibitor named "Ldh-IN-1". This guide will therefore focus on a well-characterized, representative pyrazole-based inhibitor of Lactate Dehydrogenase A (LDHA) to illustrate the principles of structural analysis.

Lactate Dehydrogenase A (LDHA) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[1][2][3][4][5] In many cancer cells, upregulation of LDHA is a key feature of the metabolic reprogramming known as the Warburg effect, making it an attractive target for cancer therapy.[1][2][4][6][7][8] This technical guide provides an in-depth analysis of the structural interactions between LDHA and a potent pyrazole-based inhibitor, offering insights for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Analysis of LDHA Inhibition

The efficacy of LDHA inhibitors is determined through various biochemical and cellular assays. The following table summarizes key quantitative data for a representative pyrazole-based inhibitor, providing a basis for comparative analysis.

| Parameter | Value | Assay Condition | Reference |

| IC₅₀ (Enzymatic) | 0.36 µM | Recombinant human LDHA | [9] |

| EC₅₀ (A549 cells) | 5.5 µM | Human lung carcinoma cell line | [9] |

| EC₅₀ (NCI-H1975 cells) | 3.0 µM | Human lung adenocarcinoma cell line | [9] |

| Binding Affinity (K_d) | 10 µM (for a similar class of inhibitor) | Isothermal Titration Calorimetry | [9] |

Structural Insights into the LDHA-Inhibitor Complex

The crystal structure of LDHA in complex with a pyrazole-based inhibitor reveals critical interactions that underpin its inhibitory mechanism. These inhibitors typically bind to a site that overlaps with the binding site of the cofactor NADH.[1][2][3][4][7]

Key Interactions

-

Allosteric Binding: Some novel inhibitors, including certain pyrazole-based compounds, have been shown to bind to an allosteric pocket, distinct from the active site where pyruvate and NADH bind.[10] This allosteric binding can induce conformational changes that inactivate the enzyme.

-

Active Site Competition: Many inhibitors directly compete with the binding of NADH. The X-ray crystal structures of LDHA complexed with these inhibitors show them occupying the NADH-binding site.[1][2][3][4]

-

Structural Rearrangements: Inhibitor binding can induce subtle but critical structural rearrangements in LDHA. For instance, the movement of specific alpha-helices can alter the geometry of the active site, preventing substrate binding and catalysis.[10]

Experimental Protocols

The following are detailed methodologies for key experiments used in the structural and functional analysis of LDHA inhibitors.

Recombinant Human LDHA Expression and Purification

-

Expression System: Human LDHA is typically expressed in Escherichia coli.

-

Purification: The protein is purified using affinity chromatography (e.g., Ni-NTA for His-tagged protein) followed by size-exclusion chromatography to ensure homogeneity.

X-Ray Crystallography

-

Crystallization: The purified LDHA protein is co-crystallized with the inhibitor. This involves mixing the protein and a molar excess of the inhibitor and setting up crystallization trials using vapor diffusion (hanging or sitting drop) with various precipitant solutions.

-

Data Collection and Processing: X-ray diffraction data are collected from the resulting crystals at a synchrotron source. The data are then processed to determine the crystal structure of the LDHA-inhibitor complex.[11]

Enzyme Inhibition Assay (IC₅₀ Determination)

This assay measures the concentration of an inhibitor required to reduce the enzymatic activity of LDHA by 50%.

-

Reaction Mixture: A typical reaction mixture contains recombinant human LDHA, NADH, and the inhibitor at various concentrations in a suitable buffer (e.g., Tris-HCl, pH 7.4).[12]

-

Initiation: The reaction is initiated by adding the substrate, pyruvate.[12]

-

Detection: The rate of NADH oxidation to NAD⁺ is monitored by the decrease in absorbance at 340 nm using a spectrophotometer.[13]

-

Calculation: The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the inhibitor-LDHA interaction.

-

Sample Preparation: Purified LDHA is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.[9] Both solutions are in the same buffer to minimize heat of dilution effects.

-

Titration: The inhibitor is titrated into the protein solution in a series of small injections.

-

Data Analysis: The heat change upon each injection is measured. The resulting data are fitted to a binding model to determine the thermodynamic parameters of the interaction.[9]

Cellular Lactate Production Assay

This assay measures the effect of the inhibitor on lactate production in cancer cells.

-

Cell Culture: Cancer cell lines (e.g., A549, NCI-H1975) are cultured in appropriate media.

-

Treatment: Cells are treated with the inhibitor at various concentrations for a specified period.

-

Lactate Measurement: The concentration of lactate in the cell culture medium is measured using a commercially available lactate assay kit.

-

Analysis: The reduction in lactate production in treated cells compared to untreated controls indicates the cellular efficacy of the inhibitor.[9]

Visualizations

LDHA Catalytic Cycle and Inhibition

The following diagram illustrates the normal catalytic cycle of LDHA and the mechanism of action for a competitive inhibitor.

Caption: LDHA catalytic cycle and competitive inhibition.

Experimental Workflow for LDHA Inhibitor Screening

This diagram outlines the typical workflow for identifying and characterizing novel LDHA inhibitors.

Caption: Workflow for LDHA inhibitor discovery.

Logical Relationship of LDHA Function and Inhibition in Cancer

This diagram illustrates the role of LDHA in cancer metabolism and how its inhibition can lead to anti-tumor effects.

Caption: Role of LDHA in cancer and impact of inhibition.

References

- 1. [PDF] Structures of lactate dehydrogenase A (LDHA) in apo, ternary and inhibitor-bound forms. | Semantic Scholar [semanticscholar.org]

- 2. Structures of lactate dehydrogenase A (LDHA) in apo, ternary and inhibitor-bound forms [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. summit.sfu.ca [summit.sfu.ca]

- 5. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What are LDHA inhibitors and how do they work? [synapse.patsnap.com]

- 9. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Evidence for Isoform-Selective Allosteric Inhibition of Lactate Dehydrogenase A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. pubcompare.ai [pubcompare.ai]

- 13. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Ldh-IN-1 and its Metabolic Impact Beyond Glycolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. In many cancer cells, which exhibit a high glycolytic rate even in the presence of oxygen (the Warburg effect), LDH plays a pivotal role in maintaining the NAD+ pool necessary for sustained glycolysis. Consequently, LDH has emerged as a promising target for cancer therapy. Ldh-IN-1 is a small molecule inhibitor of LDH. While specific quantitative metabolomic data for this compound is limited in publicly available literature, this guide synthesizes the known effects of LDH inhibition on cellular metabolism beyond glycolysis, drawing from studies on analogous LDH inhibitors. This document provides a comprehensive overview of the anticipated metabolic reprogramming induced by this compound, detailed experimental protocols for assessing these changes, and visual representations of the key pathways and workflows.

Introduction: The Role of LDH in Cellular Metabolism

Lactate dehydrogenase is a family of isoenzymes that catalyze the reversible conversion of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+.[1] This reaction is the final step of anaerobic glycolysis and is crucial for regenerating NAD+, which is required for the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step of glycolysis to proceed.[1] In highly glycolytic cells, such as many cancer cells, this process is essential for maintaining a high rate of ATP production through glycolysis.

The LDH enzyme is a tetramer composed of two different subunits, LDHA (M) and LDHB (H), which can combine to form five different isoenzymes (LDH1-5) with varying tissue distributions and kinetic properties.[2] The LDHA-containing isoenzymes (LDH-4 and LDH-5) are predominantly found in anaerobic tissues like skeletal muscle and are also overexpressed in a wide range of cancers, where they are associated with poor prognosis.[3][4] This overexpression and reliance on LDH make it an attractive target for therapeutic intervention.

Mechanism of Action of LDH Inhibitors

LDH inhibitors, including this compound, are typically small molecules that bind to the active site or an allosteric site of the LDH enzyme, preventing the binding of its substrates, pyruvate and NADH. This inhibition blocks the conversion of pyruvate to lactate. The primary and immediate consequence of LDH inhibition is the disruption of NAD+ regeneration.[5] This leads to an increase in the NADH/NAD+ ratio, which has profound downstream effects on cellular metabolism.

Figure 1: Mechanism of LDH Inhibition

Effects of LDH Inhibition on Cellular Metabolism Beyond Glycolysis

Contrary to the initial hypothesis that blocking lactate production would force pyruvate into the tricarboxylic acid (TCA) cycle, studies have revealed a more complex metabolic rewiring. The primary effects of LDH inhibition stem from the altered NAD+/NADH ratio, which disrupts glycolysis itself and has cascading effects on other interconnected metabolic pathways.

Impact on the Pentose Phosphate Pathway (PPP)

The pentose phosphate pathway (PPP) is a crucial metabolic pathway that runs parallel to glycolysis, generating NADPH for reductive biosynthesis and antioxidant defense, and producing precursors for nucleotide synthesis. Inhibition of LDH has been shown to increase the relative flux through the oxidative branch of the PPP.[6] This is likely a compensatory mechanism to regenerate NADP+ and produce NADPH, as the cell's redox balance is perturbed by the increased NADH/NAD+ ratio.

Table 1: Illustrative Quantitative Effects of LDH Inhibition on Pentose Phosphate Pathway Flux

| Cell Line | LDH Inhibitor | Change in Oxidative PPP Flux (m1/(m1+m2) lactate ratio) | Reference |

| MIA PaCa-2 | EGCG | Increased from 1.38 to 1.47 | [6] |

| MIA PaCa-2 | Oxamate | Decreased from 1.38 to 1.15 | [6] |

Note: Data for this compound is not available. The data presented are from studies using other LDH inhibitors and are for illustrative purposes.

References

- 1. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteomic and metabolomic investigation of serum lactate dehydrogenase elevation in COVID‐19 patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolomic Analysis Identifies Lactate as an Important Pathogenic Factor in Diabetes-associated Cognitive Decline Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Downstream Signaling Cascade of LDH-A Inhibition: A Technical Guide

Disclaimer: No publicly available scientific literature or data could be found for a specific inhibitor designated "Ldh-IN-1". This guide will therefore focus on the well-documented downstream effects of general Lactate Dehydrogenase A (LDH-A) inhibitors, providing a comprehensive overview for researchers, scientists, and drug development professionals. The principles, pathways, and experimental approaches described herein are representative of the class of LDH-A inhibitors.

Introduction: Targeting Tumor Metabolism through LDH-A

Cancer cells exhibit a distinct metabolic phenotype characterized by a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect".[1][2] Lactate Dehydrogenase A (LDH-A) is a pivotal enzyme in this metabolic reprogramming, catalyzing the conversion of pyruvate to lactate, which is crucial for regenerating NAD+ to sustain high glycolytic rates.[3][4][5] The elevated expression of LDH-A in various cancers is associated with tumor progression, metastasis, and poor prognosis, making it a compelling target for anticancer therapy.[4][6] Inhibition of LDH-A disrupts the metabolic machinery of cancer cells, leading to a cascade of downstream effects on multiple signaling pathways.

Core Mechanism of LDH-A Inhibition

LDH-A inhibitors function by blocking the active site of the enzyme, thereby preventing the conversion of pyruvate to lactate.[1] This primary action has two immediate consequences: a decrease in lactate production and a reduction in the regeneration of NAD+ from NADH.[3] This disruption of the glycolytic pathway deprives cancer cells of a rapid source of ATP and essential metabolic precursors.[1][7] The accumulation of pyruvate and the shift in the NADH/NAD+ ratio trigger a series of downstream signaling events.

Key Downstream Signaling Pathways Affected by LDH-A Inhibition

Inhibition of LDH-A instigates a multi-faceted cellular response, impacting several critical signaling pathways that govern cancer cell proliferation, survival, and the tumor microenvironment.

Disruption of Glycolysis and Energy Metabolism

The most direct consequence of LDH-A inhibition is the crippling of the cell's ability to perform anaerobic glycolysis.[1] This leads to a reduction in ATP production, although cancer cells may attempt to compensate by increasing oxidative phosphorylation.[8] This metabolic shift, however, can lead to increased production of reactive oxygen species (ROS), inducing oxidative stress and apoptosis.[1]

Modulation of HIF-1α Signaling

Hypoxia-inducible factor 1-alpha (HIF-1α) is a master regulator of the cellular response to low oxygen and is a key driver of tumor progression. Lactate, the product of the LDH-A reaction, has been shown to stabilize HIF-1α, even under normoxic conditions. By reducing lactate production, LDH-A inhibitors can lead to the destabilization and reduced activity of HIF-1α.[9] This, in turn, downregulates the expression of HIF-1α target genes involved in angiogenesis (e.g., VEGF), glucose transport, and cell survival.[9]

Alterations in the Tumor Microenvironment

The lactate secreted by cancer cells contributes to an acidic tumor microenvironment, which promotes immune evasion and tumor invasion.[4] By inhibiting lactate production, LDH-A inhibitors can help to normalize the pH of the tumor microenvironment. This can enhance the activity of anti-tumor immune cells, such as T cells and NK cells, and inhibit the immunosuppressive functions of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[10]

Induction of Apoptosis and Cell Cycle Arrest

The metabolic stress induced by LDH-A inhibition can trigger programmed cell death, or apoptosis.[1] This can occur through both intrinsic and extrinsic pathways. Furthermore, the disruption of cellular energy balance can lead to cell cycle arrest, often at the G2/M phase, by downregulating key cell cycle regulators like CDK1/cyclin B1.[5]

Quantitative Data on LDH-A Inhibitors

The following table summarizes publicly available quantitative data for several well-characterized LDH-A inhibitors. This data is provided for comparative purposes.

| Inhibitor | Target | IC50 / EC50 | Cell Line(s) | Reference |

| Compound 7 | LDHA | IC50 = 0.36 µM | - | [8] |

| Compound 7 | Cell Growth | EC50 = 5.5 µM | A549 | [8] |

| Compound 7 | Cell Growth | EC50 = 3.0 µM | NCI-H1975 | [8] |

| Oxamate | LDH Activity | 20-120 nM | Gastric and nasopharyngeal carcinoma | [11] |

| Quercetin | LDH Activity | 200-500 µM | pII breast cancer | [11] |

| Galloflavin | LDHA | IC100 = 201 µM | - | [12] |

| Crocetin | human LDH5 | IC50 = 54.9 ± 4.7 µM | - | [12] |

| Ursolic acid | LDHA | 30.5% ± 6.7% inhibition at 500 µM | - | [12] |

Experimental Protocols

The following are generalized protocols for key experiments used to investigate the downstream effects of LDH-A inhibitors. Researchers should optimize these protocols for their specific experimental systems.

LDH Activity Assay

Objective: To measure the enzymatic activity of LDH in cell lysates following treatment with an inhibitor.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

LDH activity assay kit (commercially available)

-

Microplate reader

Protocol:

-

Culture cells to desired confluency and treat with the LDH-A inhibitor at various concentrations for a specified time.

-

Harvest cells and prepare cell lysates using a suitable lysis buffer on ice.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

Determine the protein concentration of each lysate.

-

Follow the manufacturer's instructions for the LDH activity assay kit. Typically, this involves adding a specific volume of lysate to a reaction mixture containing lactate and NAD+.

-

The conversion of NAD+ to NADH is measured spectrophotometrically over time at a specific wavelength (e.g., 340 nm).

-

Calculate the LDH activity and normalize to the total protein concentration.

Lactate Production Assay

Objective: To quantify the amount of lactate secreted by cells into the culture medium.

Materials:

-

Cell culture medium

-

Lactate assay kit (commercially available)

-

Microplate reader

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Replace the medium with fresh medium containing the LDH-A inhibitor at various concentrations.

-

Incubate for a defined period (e.g., 24 hours).

-

Collect the cell culture medium.

-

Follow the manufacturer's instructions for the lactate assay kit. This typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.

-

Measure the signal using a microplate reader.

-

Normalize the lactate concentration to the cell number or total protein content.

Western Blot Analysis

Objective: To assess the protein levels of key downstream signaling molecules.

Materials:

-

Cell lysis buffer

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., against HIF-1α, VEGF, cleaved caspase-3)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with the LDH-A inhibitor and prepare cell lysates.

-

Determine protein concentrations.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

- 1. What are L-lactate dehydrogenase inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Identification of LDH-A as a therapeutic target for cancer cell killing via (i) p53/NAD(H)-dependent and (ii) p53-independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Regulation and Function of Lactate Dehydrogenase A: Therapeutic Potential in Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LDH [collab.its.virginia.edu]

- 8. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LDH-A regulates the tumor microenvironment via HIF-signaling and modulates the immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review [frontiersin.org]

An In-depth Technical Guide on the Role of Lactate Dehydrogenase (LDH) Inhibition in Modulating Mitochondrial Respiration

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding the specific compound "Ldh-IN-1" is not available in the public scientific literature. This guide provides a comprehensive overview of the role of lactate dehydrogenase (LDH) inhibitors in modulating mitochondrial respiration, drawing on data from well-characterized inhibitors.

Introduction: The Central Role of Lactate Dehydrogenase in Cellular Metabolism

Lactate dehydrogenase (LDH) is a critical enzyme that catalyzes the reversible conversion of pyruvate to lactate, a pivotal step in anaerobic glycolysis.[1][2] This reaction is coupled with the oxidation of NADH to NAD+, thereby regenerating the NAD+ required to maintain a high glycolytic rate.[1] In many cancer cells, this process, known as the Warburg effect, is upregulated even in the presence of oxygen, allowing for rapid ATP production and the synthesis of biosynthetic precursors necessary for cell proliferation.[3][4]

The two primary subunits of LDH, LDHA (predominantly converts pyruvate to lactate) and LDHB (primarily converts lactate to pyruvate), combine to form five different isoenzymes with distinct tissue distributions and catalytic properties.[2][5] LDHA is frequently overexpressed in various cancers and is associated with tumor progression and poor prognosis, making it an attractive target for anticancer drug development.[4] Inhibition of LDH disrupts the metabolic balance of cancer cells, with significant downstream effects on mitochondrial respiration.

Mechanism of Action of LDH Inhibitors and Impact on Mitochondrial Respiration

LDH inhibitors function by competitively binding to the active site of the enzyme, preventing the conversion of pyruvate to lactate.[6] This blockade has several key consequences that directly and indirectly modulate mitochondrial respiration:

-

Increased Pyruvate Availability for Mitochondria: By inhibiting the conversion of pyruvate to lactate, LDH inhibitors increase the intracellular pool of pyruvate. This elevated pyruvate can then be transported into the mitochondria to fuel the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS).[7]

-

Alteration of the NADH/NAD+ Ratio: The conversion of pyruvate to lactate is a major route for NAD+ regeneration. Inhibition of LDH leads to an accumulation of NADH and a decrease in the NAD+/NADH ratio. This shift in the cellular redox state can have widespread effects on metabolic pathways.

-

Variable Effects on Oxygen Consumption Rate (OCR): The impact of LDH inhibition on mitochondrial oxygen consumption is context-dependent and can vary between different cell types.

-

Increased OCR: In some cancer cell lines, LDH inhibition leads to an increase in OCR. This is attributed to the shunting of pyruvate into the mitochondria, thereby enhancing the activity of the electron transport chain.

-

Decreased OCR: Conversely, in other cancer cells, such as pancreatic cancer cells, LDH inhibition has been shown to decrease OCR and other parameters of mitochondrial respiration.[8][9] This may be due to other metabolic dependencies of these cells or potential off-target effects of the inhibitors.

-

Signaling Pathways and Logical Relationships

The inhibition of LDH initiates a cascade of events that impact cellular signaling and metabolic pathways. The following diagram illustrates the core mechanism of action and its immediate downstream effects.

Caption: Mechanism of LDH inhibition and its impact on pyruvate metabolism.

Quantitative Data on the Effects of LDH Inhibitors

The following tables summarize quantitative data from studies investigating the effects of LDH inhibitors on cellular metabolism and mitochondrial respiration.

Table 1: Effect of LDH Inhibitor Oxamate on INS-1 832/13 Cells

| Parameter | Condition | Change | Reference |

| Oxygen Consumption Rate (OCR) | 50 mM Oxamate | Increased | [8] |

| Lactate Production Rate | 50 mM Oxamate | Suppressed | [8] |

| Pyruvate Production Rate | 50 mM Oxamate | Increased | [8] |

Table 2: Effect of LDH Inhibitors on Respiration in Isolated Mouse Mitochondria

| Substrate | Inhibitor | Effect on O2 Consumption | Reference |

| Lactate | Sodium Oxamate | Abolished | [9] |

| Lactate | GSK 2837808A | Abolished | [9] |

Experimental Protocols

This section details common methodologies used to assess the role of LDH inhibitors in modulating mitochondrial respiration.

Measurement of Oxygen Consumption Rate (OCR)

The Seahorse XF Cell Mito Stress Test is a standard method for assessing mitochondrial function in live cells.[10]

Experimental Workflow:

Caption: Workflow for Seahorse XF Cell Mito Stress Test.

Protocol:

-

Cell Seeding: Seed cells at an appropriate density in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Inhibitor Treatment: Treat cells with the LDH inhibitor at various concentrations for the desired duration.

-

Assay Preparation: Wash the cells with Seahorse XF base medium supplemented with substrates like glucose, pyruvate, and glutamine. Place the plate in a non-CO2 incubator at 37°C for one hour.

-

Mito Stress Test: Load the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A. Place the cartridge into the Seahorse XF Analyzer.

-

Data Acquisition and Analysis: The instrument measures OCR in real-time before and after the injection of each compound. The data is used to calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[11]

LDH Activity Assay

LDH activity can be measured in cell lysates or culture supernatants using a colorimetric assay.[12][13][14]

Protocol:

-

Sample Preparation: Prepare cell lysates or collect cell culture supernatants.

-

Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., TRIS), a substrate (lactate), and a cofactor (NAD+).[15]

-

Assay: Add the sample to the reaction mixture. LDH in the sample will catalyze the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH.

-

Measurement: The production of NADH is measured by the increase in absorbance at 340 nm using a spectrophotometer.[15][16][17] The rate of change in absorbance is proportional to the LDH activity in the sample.

Conclusion and Future Directions

Inhibition of LDH presents a promising therapeutic strategy for cancers that are highly dependent on glycolysis. By blocking the conversion of pyruvate to lactate, LDH inhibitors can disrupt the metabolic balance of cancer cells, leading to either an increase or decrease in mitochondrial respiration depending on the cellular context. Further research is needed to fully elucidate the factors that determine the specific mitochondrial response to LDH inhibition in different cancer types. The development of more potent and specific LDH inhibitors, potentially including compounds like this compound, will be crucial for advancing this therapeutic approach. A deeper understanding of the interplay between glycolysis and mitochondrial metabolism will be key to designing effective combination therapies that target the metabolic vulnerabilities of cancer cells.

References

- 1. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. eclinpath.com [eclinpath.com]

- 3. researchgate.net [researchgate.net]

- 4. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are L-lactate dehydrogenase inhibitors and how do they work? [synapse.patsnap.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. researchgate.net [researchgate.net]

- 9. Lactate dehydrogenase supports lactate oxidation in mitochondria isolated from different mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hypoxia-mediated Increases in L-2-hydroxyglutarate Coordinate the Metabolic Response to Reductive Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. escholarship.org [escholarship.org]

- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 13. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 14. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 15. tycmhoffman.com [tycmhoffman.com]

- 16. anamollabs.com [anamollabs.com]

- 17. Lactate Concentration assay (LDH method) [protocols.io]

The Emerging Therapeutic Potential of Lactate Dehydrogenase Inhibition in Non-Cancerous Diseases: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactate dehydrogenase (LDH), a pivotal enzyme in anaerobic glycolysis, has long been a target of interest in oncology due to the reliance of many tumors on this metabolic pathway. However, a growing body of evidence suggests that aberrant LDH activity and the consequential lactate accumulation play significant roles in the pathophysiology of a range of non-cancerous diseases. This technical guide explores the burgeoning potential of small-molecule LDH inhibitors in conditions such as infectious diseases, inflammatory and autoimmune disorders, and ischemic injuries. We provide a detailed examination of key LDH inhibitors, including FX11, galloflavin, oxamate, and GSK-2837808A, summarizing their mechanisms of action, available quantitative data, and detailed experimental protocols. Furthermore, we visualize the intricate signaling pathways modulated by these inhibitors, offering a comprehensive resource for researchers and drug development professionals seeking to explore this promising therapeutic avenue.

Introduction: Lactate Dehydrogenase Beyond Cancer

Lactate dehydrogenase (LDH) is a ubiquitous cytosolic enzyme that catalyzes the reversible conversion of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+. This reaction is a critical juncture in cellular metabolism, particularly under anaerobic conditions, as it regenerates the NAD+ required for glycolysis to continue. While the upregulation of LDH is a well-established hallmark of many cancers, its role in other pathologies is increasingly being recognized.[1][2]

Elevated LDH activity and lactate levels have been implicated in a variety of non-malignant conditions, including:

-

Infectious Diseases: Pathogens such as the malaria parasite Plasmodium falciparum are highly dependent on glycolysis for energy production, making LDH a promising drug target.[3]

-

Inflammatory and Autoimmune Diseases: In conditions like rheumatoid arthritis and sepsis, immune cells can switch to a glycolytic metabolism, contributing to inflammation. LDH inhibition can modulate these inflammatory responses.[4][5]

-

Ischemic Injury: During events like stroke or myocardial infarction, the lack of oxygen leads to anaerobic glycolysis and lactate accumulation, which can exacerbate tissue damage.[6]

-

Neuroinflammation: Upregulation of LDH has been observed in neuroinflammatory conditions, suggesting a role in neuronal damage.

This guide focuses on the preclinical evidence for the therapeutic application of specific LDH inhibitors in these non-cancerous contexts.

Key Small-Molecule Inhibitors of Lactate Dehydrogenase

A number of small-molecule inhibitors targeting LDH have been developed and investigated. Here, we focus on four prominent examples with emerging data in non-cancerous disease models.

Chemical Structures of Key LDH Inhibitors

The chemical structures of FX11, galloflavin, oxamate, and GSK-2837808A are presented below.

| Inhibitor | Chemical Structure |

| FX11 |  [7][8] [7][8] |

| Galloflavin |  [3][9] [3][9] |

| Oxamate |  [4][10] [4][10] |

| GSK-2837808A |  [6][11] [6][11] |

Quantitative Data for LDH Inhibitors

The following tables summarize the available quantitative data for the inhibitory activity of FX11, galloflavin, oxamate, and GSK-2837808A. It is important to note that much of the existing data comes from studies in cancer cell lines.

Table 1: Inhibitory Activity of FX11

| Target | Cell Line/Organism | Assay Type | Value | Reference |

| LDHA | Human Liver | Enzyme Inhibition (Ki) | 8 µM | |

| LDHA | BxPc-3 (Pancreatic Cancer) | Cell-based (IC50) | 49.27 µM | [7] |

| Proliferation | Bovine Fibroblast-like Synoviocytes | Cell-based | 20 µM (effective concentration) | [6] |

Table 2: Inhibitory Activity of Galloflavin

| Target | Isoform | Assay Type | Value | Reference |

| LDH | LDHA | Enzyme Inhibition (Ki) | 5.46 µM | [3] |

| LDH | LDHB | Enzyme Inhibition (Ki) | 15.06 µM | [3] |

Table 3: Inhibitory Activity of Oxamate

| Target | Cell Line | Assay Type | Value (IC50) | Reference |

| LDH | H460 (Lung Cancer) | Cell-based | 600 µM | [4] |

| LDH | A549 (Lung Cancer) | Cell-based | 4400 µM | [4] |

| P. falciparum LDH | - | Enzyme Inhibition (IC50) | 94 µM |

Table 4: Inhibitory Activity of GSK-2837808A

| Target | Isoform | Assay Type | Value (IC50) | Reference |

| LDHA | Human | Enzyme Inhibition | 2.6 nM | |

| LDHB | Human | Enzyme Inhibition | 43 nM | |

| Lactate Production | Snu398 (Hepatocellular Carcinoma) | Cell-based (EC50) | 400 nM | [11] |

Signaling Pathways and Mechanisms of Action

LDH inhibitors exert their effects by disrupting the metabolic flux of glycolysis. This leads to a cascade of downstream cellular events.

Figure 1: General signaling pathway of LDH inhibition.

Inhibition of LDH leads to an accumulation of pyruvate and a reduction in lactate production. The decrease in NAD+ regeneration slows down the glycolytic rate. The excess pyruvate can be shunted into the mitochondria to fuel the TCA cycle and oxidative phosphorylation, which can lead to increased production of reactive oxygen species (ROS). In cells highly dependent on glycolysis, such as certain pathogens or activated immune cells, this metabolic disruption can lead to cell death. The reduction in lactate can also have anti-inflammatory effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative experimental protocols for evaluating LDH inhibitors in non-cancerous contexts.

In Vitro Inhibition of Inflammatory Response in Macrophages

This protocol is adapted from studies investigating the effect of FX11 on lipopolysaccharide (LPS)-stimulated macrophages.[3]

Figure 2: Workflow for in vitro assessment of LDH inhibitors on macrophage inflammation.

Protocol Details:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seeding: Cells are seeded in 24-well plates at a suitable density and allowed to adhere for 24 hours.

-

Treatment: Cells are treated with varying concentrations of the LDH inhibitor (e.g., FX11 at 0.5 and 1 µM) in the presence or absence of an inflammatory stimulus like LPS (1 µg/mL).

-

Incubation: The treated cells are incubated for 24 hours.

-

Analysis:

-

Supernatant: The culture supernatant is collected to measure lactate levels (e.g., by UPLC-MS/MS) and nitrite production (using the Griess reagent, as an indicator of nitric oxide production).

-

Cell Lysates: Cells are lysed to extract RNA for qRT-PCR analysis of inflammatory cytokine gene expression (e.g., iNOS, COX-2, IL-6) and protein for Western blot analysis of key signaling proteins (e.g., phosphorylated MAP kinases).

-

In Vivo Evaluation in a Murine Model of Sepsis

This protocol outlines a general approach for testing the efficacy of an LDH inhibitor, such as oxamate, in a murine model of sepsis induced by cecal ligation and puncture (CLP).[11]

Figure 3: Workflow for in vivo evaluation of LDH inhibitors in a sepsis model.

Protocol Details:

-

Animal Model: Sepsis is induced in mice (e.g., C57BL/6) using the cecal ligation and puncture (CLP) model, which mimics the polymicrobial nature of clinical sepsis.

-

Treatment: The LDH inhibitor (e.g., sodium oxamate) or a vehicle control is administered to the mice, typically via intraperitoneal injection, at a specified time point relative to the CLP procedure. Dosing regimens from literature can be a starting point (e.g., for oxamate, doses have been explored in other models).

-

Monitoring: Animals are monitored for survival, and clinical signs of sepsis (e.g., temperature, activity level) are scored at regular intervals.

-

Endpoint Analysis: At a predetermined time point (or upon reaching a humane endpoint), blood and tissue samples are collected.

-

Blood: Serum is analyzed for lactate levels, inflammatory cytokines (e.g., TNF-α, IL-6), and markers of organ damage.

-

Tissues: Organs such as the lungs and liver can be harvested for histological analysis of injury and to determine bacterial load.

-

Conclusion and Future Directions

The inhibition of lactate dehydrogenase presents a compelling therapeutic strategy for a variety of non-cancerous diseases characterized by metabolic dysregulation. The preclinical data for inhibitors like FX11, galloflavin, oxamate, and GSK-2837808A in models of inflammation, infectious disease, and ischemia are promising. However, further research is needed to fully elucidate their mechanisms of action in these complex pathologies and to establish their safety and efficacy in more advanced preclinical models. The development of isoform-selective LDH inhibitors and targeted drug delivery systems will be crucial in translating the potential of this therapeutic approach to the clinic for non-cancerous indications. This guide provides a foundational resource for researchers to design and execute studies that will further explore and validate the role of LDH inhibition in these diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Lactate Dehydrogenase A Inhibitor, FX11 - Calbiochem CAS 213971-34-7 | 427218 [merckmillipore.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Galloflavin | Lactate dehydrogenase inhibitor | TargetMol [targetmol.com]

- 8. Oxamate - Wikipedia [en.wikipedia.org]

- 9. selleckchem.com [selleckchem.com]

- 10. Small-molecule inhibitors of human LDH5 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. glpbio.com [glpbio.com]

Methodological & Application

Application Notes and Protocols for Xenograft-Based Efficacy Testing of Ldh-IN-1

Introduction

The reprogramming of cellular metabolism is a key hallmark of cancer, with many tumor cells relying on aerobic glycolysis, a phenomenon known as the Warburg effect.[1] Lactate dehydrogenase A (LDHA) is a critical enzyme in this process, catalyzing the conversion of pyruvate to lactate, which regenerates the NAD+ necessary for sustained high rates of glycolysis.[1][2][3] Upregulation of LDHA is observed in numerous cancers, including pancreatic, breast, and lung cancer, and is often associated with tumor progression and poor prognosis.[1][4] Consequently, LDHA has emerged as a promising therapeutic target for cancer treatment.[5][6][7]

Ldh-IN-1 is a potent inhibitor of LDHA, designed to disrupt cancer cell metabolism, leading to reduced proliferation and the induction of apoptosis.[7] This document provides detailed protocols for establishing a subcutaneous xenograft mouse model to evaluate the in vivo efficacy of this compound. These guidelines are intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.

LDHA Signaling Pathway in Cancer Metabolism

Lactate dehydrogenase A (LDHA) is a key enzyme that catalyzes the final step of anaerobic glycolysis.[6] In cancer cells, this pathway is often constitutively active even in the presence of oxygen.[5] Transcription of LDHA can be activated by hypoxia-inducible factor 1 alpha (HIF1A), a common event in the tumor microenvironment.[1] LDHA converts pyruvate, the end product of glycolysis, into lactate.[8] This reaction is coupled with the oxidation of NADH to NAD+, thereby replenishing the cellular pool of NAD+ required to maintain a high glycolytic rate.[8][9] this compound acts by directly inhibiting the catalytic activity of LDHA, leading to a buildup of pyruvate and a depletion of NAD+, which in turn disrupts ATP production and induces oxidative stress, ultimately causing cancer cell death.[7]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. LDH [collab.its.virginia.edu]

- 3. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Lactate Dehydrogenase-A (LDH-A) Preserves Cancer Stemness and Recruitment of Tumor-Associated Macrophages to Promote Breast Cancer Progression [frontiersin.org]

- 5. Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | LDHA: The Obstacle to T cell responses against tumor [frontiersin.org]

- 7. What are L-lactate dehydrogenase inhibitors and how do they work? [synapse.patsnap.com]

- 8. The Regulation and Function of Lactate Dehydrogenase A: Therapeutic Potential in Brain Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of Ldh-IN-1 and Other Lactate Dehydrogenase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration and evaluation of lactate dehydrogenase (LDH) inhibitors, with a focus on Ldh-IN-1 and other well-characterized compounds. This document is intended to guide researchers in designing and executing preclinical studies to assess the efficacy and pharmacodynamics of LDH inhibitors in various cancer models.

Introduction

Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate. In many cancer cells, a metabolic shift towards aerobic glycolysis, known as the Warburg effect, leads to an increased reliance on LDH activity for energy production and maintenance of redox balance. Inhibition of LDH has therefore emerged as a promising therapeutic strategy to selectively target cancer cells. This document outlines the necessary protocols for in vivo studies of LDH inhibitors, including preparation, administration, and efficacy assessment.

Data Presentation: In Vivo Efficacy of LDH Inhibitors

The following table summarizes the in vivo administration and efficacy of several notable LDH inhibitors.

| Inhibitor | Animal Model | Tumor Type | Dosage and Administration | Key Findings |

| NCI-006 | Athymic Nude Mice | Pancreatic Cancer (MIA PaCa-2), Colorectal Cancer (HT29) | 50 mg/kg, intravenous (IV), every other day for 1 or 2 weeks. | Significantly impeded tumor growth. Two weeks of treatment was more effective than one week.[1] |

| NCI-006 | Female Fox Chase SCID Beige Mice | Ewing Sarcoma (TC71, TC32, EW8) | 50 mg/kg, oral (PO), once or twice daily for 3 weeks. | Little change in tumor growth.[2] |

| GNE-140 | C57BL/6 Mice | Melanoma (B16) | 100 mg/kg, intraperitoneal (IP), twice a week. | Reduced tumor glycolysis and progression.[3] |

| FX11 | SCID Mice | Human B-cell Lymphoma (P493) | 42 µ g/mouse , intraperitoneal (IP), daily for 10-14 days. | Remarkable inhibition of tumor growth.[4][5] |

| FX11 | Athymic Nude Mice | Pancreatic Cancer (P198) | 42 µ g/mouse , intraperitoneal (IP), daily. | Significant response in tumor xenografts.[5] |

| GSK2837808A | Mice | Nasopharyngeal Carcinoma | 6 mg/kg/day, oral (PO), for 4 weeks. | Decreased tumor weight and volume, and increased tumor cell apoptosis. |

| Gossypol (AT-101) | - | Various Cancers (Clinical Trials) | 10-40 mg, oral (PO), daily. | Well-tolerated at low doses, with some clinical activity observed.[6][7][8] |

Signaling Pathway of LDH Inhibition in Cancer Cells

Inhibition of LDH in cancer cells leads to a significant metabolic rewiring. By blocking the conversion of pyruvate to lactate, LDH inhibitors cause an accumulation of pyruvate and a decrease in NAD+ regeneration. This metabolic bottleneck forces cancer cells to redirect pyruvate into the mitochondria for oxidative phosphorylation via the tricarboxylic acid (TCA) cycle. This shift from glycolysis to oxidative metabolism can lead to increased production of reactive oxygen species (ROS) and cellular stress, ultimately inducing apoptosis.

Caption: Metabolic shift from glycolysis to oxidative phosphorylation upon LDH inhibition.

Experimental Workflow for In Vivo Studies

A typical in vivo study to evaluate an LDH inhibitor involves several key stages, from animal model selection and inhibitor preparation to administration and endpoint analysis. The following workflow provides a general framework for conducting such studies.

Caption: A nine-step workflow for in vivo evaluation of LDH inhibitors.

Experimental Protocols

Protocol 1: Preparation of NCI-006 for Intravenous Administration

This protocol describes the preparation of NCI-006 for intravenous injection in mice.

Materials:

-

NCI-006 powder

-

0.1N NaOH

-

1N HCl

-

Phosphate-Buffered Saline (PBS)

-

Sterile, pyrogen-free water for injection

-

Sterile 1.5 mL microcentrifuge tubes

-

Sterile syringes and needles (27-30G)

-

pH meter

Procedure:

-

Weigh the desired amount of NCI-006 powder in a sterile microcentrifuge tube.

-

Dissolve the powdered NCI-006 in a volume of 0.1N NaOH equivalent to 18% of the final desired total solution volume. Vortex briefly to aid dissolution.

-

Add PBS to the solution.

-

Carefully perform a dropwise addition of 1N HCl to adjust the pH of the solution to a physiological range of 7.4-7.8. Monitor the pH closely using a calibrated pH meter.

-

Bring the solution to the final desired volume with sterile PBS.

-

The solution should be prepared fresh weekly and stored at 4°C.

-

Before injection, filter the solution through a 0.22 µm sterile filter to ensure sterility.

Protocol 2: Administration of LDH Inhibitors to Tumor-Bearing Mice

This protocol outlines the procedure for intravenous tail vein injection in mice.

Materials:

-

Prepared LDH inhibitor solution

-

Tumor-bearing mice

-

Mouse restrainer

-

Heat lamp or warming pad

-

70% ethanol or isopropanol wipes

-

Sterile syringes with 27-30G needles

-

Gauze pads

Procedure:

-

Warm the mouse's tail using a heat lamp or warming pad for 2-3 minutes to dilate the lateral tail veins.[9]

-

Place the mouse in a restrainer, ensuring the tail is accessible.

-

Wipe the tail with a 70% ethanol wipe to clean the injection site.

-

Immobilize the tail and identify one of the lateral tail veins.

-

With the bevel of the needle facing up, insert the needle into the vein at a shallow angle (approximately 10-15 degrees).

-

A successful insertion will often be indicated by a small flash of blood in the hub of the needle.

-

Slowly inject the LDH inhibitor solution. There should be no resistance. If resistance is felt or a bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt the injection at a more proximal site.

-

After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.

-

Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: In Vivo Tumor Growth Measurement

This protocol describes the standard method for monitoring subcutaneous tumor growth in mice.

Materials:

-

Tumor-bearing mice

-

Digital calipers

-

Laboratory notebook or data collection software

Procedure:

-

Tumor measurements should be performed 2-3 times per week.

-

Gently restrain the mouse to expose the tumor.

-

Using digital calipers, measure the longest diameter (length) and the shortest diameter (width) of the tumor.

-

Record the measurements for each mouse.

-

Calculate the tumor volume using the formula: Volume = (length × width²) / 2 .

-

Continue monitoring until the tumors reach the predetermined endpoint as defined in the animal care and use protocol, or until the end of the study.

-

Body weight of the animals should also be recorded at each measurement time point as an indicator of overall health and potential toxicity of the treatment.

Conclusion

The provided application notes and protocols offer a detailed guide for the in vivo investigation of this compound and other LDH inhibitors. By following these standardized procedures, researchers can obtain reliable and reproducible data to evaluate the therapeutic potential of these compounds in preclinical cancer models. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all in vivo experiments.

References

- 1. In vivo screening of subcutaneous tolerability for the development of novel excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-Hydroxyindole-based inhibitors of lactate dehydrogenase against cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro and In Vivo Efficacy of the Monocarboxylate Transporter 1 Inhibitor AR-C155858 in the Murine 4T1 Breast Cancer Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

Protocol for Assessing Ldh-IN-1's Effect on Tumor Growth: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactate dehydrogenase (LDH) is a critical enzyme in the metabolic pathway of cancer cells, particularly in the context of the Warburg effect, where cells favor aerobic glycolysis.[1] The isoform LDHA is frequently overexpressed in various cancers and is associated with tumor progression and poor prognosis.[2][3] Inhibition of LDH, therefore, presents a promising therapeutic strategy to disrupt cancer cell metabolism and impede tumor growth.[4] Ldh-IN-1 is a small molecule inhibitor targeting LDH. This document provides a detailed protocol for assessing the anti-tumor effects of this compound, covering both in vitro and in vivo methodologies.

I. In Vitro Assessment of this compound Efficacy

A. Cell Viability and Cytotoxicity Assays

Objective: To determine the dose-dependent effect of this compound on the viability and proliferation of cancer cell lines.

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., A549, H1975, MCF-7, PANC-1) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Data Presentation:

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Tissue of Origin | Incubation Time (h) | IC50 (µM) |

| A549 | Lung Cancer | 72 | [Insert Data] |

| NCI-H1975 | Lung Cancer | 72 | [Insert Data] |

| MCF-7 | Breast Cancer | 72 | [Insert Data] |

| PANC-1 | Pancreatic Cancer | 72 | [Insert Data] |

| HT-29 | Colon Cancer | 72 | [Insert Data] |

*Note: This table presents hypothetical data. Researchers should replace it with their experimental findings.

B. LDH Enzyme Activity Assay

Objective: To confirm that this compound directly inhibits LDH enzymatic activity in cancer cells.

Protocol: LDH Activity Assay

-

Cell Lysis: Treat cancer cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells to release intracellular contents.

-

Reaction Mixture: In a 96-well plate, add cell lysate, NADH, and pyruvate to initiate the LDH-catalyzed reaction.

-

Absorbance Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.

-

Data Analysis: Calculate the rate of NADH consumption to determine LDH activity. Compare the activity in this compound treated cells to the vehicle control.

Data Presentation:

Table 2: Effect of this compound on LDH Activity and Lactate Production

| Cell Line | This compound Conc. (µM) | LDH Activity (% of Control) | Lactate Production (% of Control) |

| A549 | [Concentration 1] | [Insert Data] | [Insert Data] |

| [Concentration 2] | [Insert Data] | [Insert Data] | |

| PANC-1 | [Concentration 1] | [Insert Data] | [Insert Data] |

| [Concentration 2] | [Insert Data] | [Insert Data] |

*Note: This table presents hypothetical data. Researchers should replace it with their experimental findings.

C. Apoptosis Assay

Objective: To determine if the this compound-induced cell death is mediated by apoptosis.

Protocol: Annexin V-FITC/PI Staining

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours.

-

Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Data Presentation:

Table 3: Apoptotic Effect of this compound on Cancer Cells

| Cell Line | Treatment | % Early Apoptosis | % Late Apoptosis | % Necrosis |

| A549 | Vehicle Control | [Insert Data] | [Insert Data] | [Insert Data] |

| This compound (IC50) | [Insert Data] | [Insert Data] | [Insert Data] | |

| PANC-1 | Vehicle Control | [Insert Data] | [Insert Data] | [Insert Data] |

| This compound (IC50) | [Insert Data] | [Insert Data] | [Insert Data] |

*Note: This table presents hypothetical data. Researchers should replace it with their experimental findings.

II. In Vivo Assessment of this compound Efficacy

A. Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol: Subcutaneous Xenograft Model

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude mice).[5]

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[6]

-